molecular formula C14H19N3O B1436818 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-47-7

7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1436818
CAS No.: 103026-47-7
M. Wt: 245.32 g/mol
InChI Key: JDJVVTXNSDAMKK-UHFFFAOYSA-N
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Description

The compound 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemically sophisticated small molecule based on the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a kinase inhibitor . This specific derivative is designed for research applications in oncology and infectious diseases, particularly targeting enzyme-driven pathologies. Its primary research value lies in its potential to inhibit key protein kinases. The pyrrolo[2,3-d]pyrimidine structure serves as an ATP-competitive inhibitor, binding to the kinase's active site . The 7-cyclohexyl moiety is a typical modification that enhances lipophilicity and can influence binding affinity and selectivity within the hydrophobic regions of the kinase domain . Researchers utilize this core structure to develop potent inhibitors for targets like p21-activated kinase 4 (PAK4), which is overexpressed in various cancers, including breast, pancreatic, and gastric cancers . Furthermore, closely related analogs are being investigated as bumped kinase inhibitors (BKIs) for targeting calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum , the parasite responsible for malaria, representing a promising strategy for transmission-blocking antimalarial agents . The molecule's architecture, featuring the hydrogen-bond donor/acceptor capability of the 4-ol group, allows for critical interactions with hinge region residues in kinases, such as forming hydrogen bonds with Leu398 and Glu396 in PAK4 . The dimethyl substitution pattern on the pyrrole ring fine-tunes the electronic properties and steric profile of the molecule, which can be crucial for optimizing potency and overcoming selectivity challenges. This compound is a valuable intermediate for further chemical exploration, amenable to functionalization at various positions to create a diverse library of analogs for structure-activity relationship (SAR) studies . It is supplied for research purposes only, strictly for use in laboratory settings.

Properties

IUPAC Name

7-cyclohexyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9-10(2)17(11-6-4-3-5-7-11)13-12(9)14(18)16-8-15-13/h8,11H,3-7H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJVVTXNSDAMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyrrolopyrimidin-4-thiones Intermediates

A reported method for related pyrrolo[2,3-d]pyrimidine derivatives involves the use of pyrrolopyrimidin-4-thiones as key intermediates. For example, ethyl chloroacetate is added dropwise to a hot solution of pyrrolopyrimidin-4-thiones and sodium hydroxide in ethanol. The mixture is refluxed for two hours, then cooled to precipitate the product, which is recrystallized from ethanol to obtain ethyl-2-(pyrrolo[2,3-d]pyrimidin-4-ylthio)acetate derivatives with good yields (e.g., 82%).

Subsequent treatment of these esters with hydrazine hydrate in dry ethanol under reflux for four hours yields acetohydrazide derivatives, which can be purified by recrystallization. This step introduces a hydrazide functionality that can be further manipulated to introduce hydroxyl or other groups at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

Another sophisticated approach involves palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents on the pyrrolo[2,3-d]pyrimidine core. For example, Suzuki-Miyaura coupling using 2-amino-6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and phenylethenylboronic acid in the presence of cesium carbonate and Pd(dppf)Cl2 catalyst in isopropyl alcohol/water mixture at 100 °C yields substituted pyrrolo[2,3-d]pyrimidines.

While this method is primarily used for aryl substitutions, the catalytic system and reaction conditions can be adapted for alkyl substituents such as cyclohexyl groups by using appropriate alkylboronic acids or alkyl halides under similar catalytic conditions.

Alkylation and Hydroxylation Steps

For the specific introduction of the cyclohexyl group at the 7-position and methyl groups at the 5 and 6 positions, alkylation reactions using cyclohexyl halides or cyclohexyl lithium reagents can be employed on suitably functionalized pyrrolo[2,3-d]pyrimidine intermediates. Methylation at the 5 and 6 positions is typically achieved via selective methylation using methyl iodide or methyl triflate in the presence of a base.

The hydroxyl group at the 4-position can be introduced by oxidation of the corresponding 4-thione or by hydrolysis of 4-chloro derivatives. For example, hydrolysis of 4-chloropyrrolo[2,3-d]pyrimidine derivatives under basic aqueous conditions yields the corresponding 4-hydroxy analogs.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of pyrrolopyrimidin-4-thiones Reaction of pyrimidine precursors with sulfur reagents 70-85 Key intermediate for further functionalization
Alkylation with ethyl chloroacetate Ethyl chloroacetate, NaOH, ethanol, reflux 2 h ~82 Produces ethyl-2-(pyrrolo[2,3-d]pyrimidin-4-ylthio)acetate derivatives
Hydrazine hydrate treatment Hydrazine hydrate, dry ethanol, reflux 4 h 89-97 Yields acetohydrazide derivatives
Pd-catalyzed cross-coupling Pd(dppf)Cl2, Cs2CO3, isopropanol/water, 100 °C, overnight 23-84 For aryl/alkyl substitution on pyrrolo[2,3-d]pyrimidine
Hydrolysis of 4-chloro derivative NaOH, ethanol/water, reflux overnight 90-95 Converts 4-chloro to 4-hydroxy derivative

Analytical and Spectral Data Supporting Preparation

  • Melting points of intermediates and final compounds typically range above 200 °C, indicating high purity and stability.
  • IR spectroscopy shows characteristic bands for NH, OH, C=O, and aromatic C=N stretching vibrations, confirming functional group transformations.
  • NMR spectroscopy (1H and 13C NMR) confirms the presence of methyl and cyclohexyl substituents as well as the pyrrolo[2,3-d]pyrimidine core.
  • Mass spectrometry (EI-MS or HRMS) provides molecular ion peaks consistent with the expected molecular weights.

Summary of Key Research Findings

  • The preparation of pyrrolo[2,3-d]pyrimidine derivatives with cyclohexyl and methyl substitutions is feasible through multi-step synthetic routes involving thione intermediates, alkylation, and catalytic cross-coupling.
  • Hydroxylation at the 4-position is efficiently achieved by hydrolysis of 4-chloro derivatives or oxidation of thiones.
  • Reaction yields are generally high (above 80%) for alkylation and hydrazide formation steps, while palladium-catalyzed cross-couplings show moderate to good yields depending on the substrate.
  • Water or aqueous solvent mixtures are sometimes preferred for green chemistry considerations, enhancing reaction efficiency in some cases.

Chemical Reactions Analysis

Types of Reactions

7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in dimethylformamide (DMF) at room temperature.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers. Inhibiting these kinases can lead to reduced tumor growth and improved outcomes in cancer therapy.

Case Study:
A study demonstrated that this compound effectively inhibited CDK4/6 activity in vitro, leading to decreased proliferation of cancer cell lines. The results indicated a potential for development as an anticancer agent, particularly in hormone receptor-positive breast cancer models .

Neuroprotective Effects

Research has also indicated that this compound may exhibit neuroprotective properties. It has been studied for its effects on neuronal survival under conditions that mimic neurodegenerative diseases.

Case Study:
In a preclinical model of Alzheimer's disease, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in treated animals compared to controls .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism appears to involve the inhibition of viral replication processes.

Case Study:
A recent investigation into the antiviral efficacy of this compound revealed significant inhibition of viral load in infected cell cultures, suggesting its potential as a therapeutic agent against emerging viral infections .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
CDK InhibitionInhibition of CDK4/6Reduced proliferation in cancer cell lines
NeuroprotectionPrevention of neuronal apoptosisImproved cognitive function in animal models
Antiviral ActivityInhibition of viral replicationSignificant reduction in viral load

Mechanism of Action

The mechanism of action of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking its activity. This inhibition can lead to various downstream effects, depending on the enzyme’s role in cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 7 Key Properties Reference
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol H (unsubstituted) Lower molecular weight (MW: 179.2 g/mol); higher polarity
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Benzyl Aromatic group increases π-π stacking potential; MW: 285.3 g/mol
7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 3-Methylphenyl Enhanced steric bulk; MW: 301.35 g/mol; potential for improved target affinity
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (F1386-0303) Phenyl (positions 5 and 7) Dual aromatic groups may enhance kinase inhibition; used in MAP4K4 studies

Key Observations :

  • Benzyl and phenyl derivatives (e.g., F1386-0303) are associated with kinase inhibition, suggesting that aromaticity at position 7 may be critical for enzyme binding .

Substituent Variations at Position 4

Position 4 modifications often involve amine or hydroxyl groups, affecting hydrogen-bonding capacity:

Compound Name Substituent at Position 4 Biological Relevance Reference
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Fluorophenylamine Fluorine enhances electronegativity; may improve metabolic stability
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Methylthio Sulfur-containing group increases hydrophobicity; MW: 181.21 g/mol
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Hydroxyl Hydroxyl group enables hydrogen bonding; MW: 273.3 g/mol (estimated)

Key Observations :

  • The hydroxyl group in the target compound facilitates hydrogen bonding with biological targets, a feature shared with antimicrobial thienopyrimidin-4-ol derivatives .
  • Fluorinated amines (e.g., compound 2 in ) demonstrate improved binding in kinase assays, highlighting the role of electronegative substituents .

Physical Properties :

  • Melting Points : Cyclohexyl derivatives are expected to have higher melting points (>250°C) compared to smaller alkyl substituents due to increased molecular rigidity .
  • Solubility : The cyclohexyl group may reduce aqueous solubility compared to polar amines (e.g., compound 1 in ) but improve lipid bilayer penetration .

Biological Activity

7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C14H18N4OC_{14}H_{18}N_4O and features a pyrrolo[2,3-d]pyrimidine core structure. Its unique cyclohexyl and dimethyl substitutions contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results in inhibiting growth in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines with IC50 values ranging from 1.75 to 12.91 µM .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-71.75 - 12.91
MDA-MB-2311.75 - 9.46
NCI-H460<10

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For example, one study reported an increase in caspase-9 levels in treated MCF-7 cells compared to controls .

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. Studies indicate it exhibits significant antiviral effects against influenza viruses, showing a direct impact on viral replication in vivo. A subacute toxicity study highlighted its favorable safety profile at dosages up to 40 mg/kg in mice .

Table 2: Antiviral Efficacy Data

Virus TypeDosage (mg/kg)EffectivenessReference
Influenza A40>2-log viral load reduction

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into the effects of pyrrolo[2,3-d]pyrimidine derivatives found that treatment led to significant reductions in tumor size in xenograft models of breast cancer, with the compound exhibiting greater efficacy than standard chemotherapy agents like 5-Fluorouracil .
  • Antiviral Study : Another study focused on the compound's effects against influenza A virus demonstrated a rapid decrease in viral load within the lungs of infected mice, confirming its potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

  • Methodological Answer : Pyrrolo[2,3-d]pyrimidines are typically synthesized via multi-step protocols involving cyclization and functionalization. For example, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is synthesized through sequential coupling, cyclization, and chlorination steps . Adapting this for the target compound would require:
  • Cyclization : Start with a pre-functionalized pyrrole intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, to form the fused pyrrolo-pyrimidine core.
  • Substituent Introduction : Introduce the cyclohexyl group via alkylation at the 7-position (e.g., using cyclohexyl bromide under basic conditions) and methyl groups at positions 5 and 6 via electrophilic substitution.
  • Hydroxylation : Convert the 4-position to a hydroxyl group using hydrolytic conditions (e.g., NaOH/H₂O) or via deprotection of a masked hydroxyl group .
  • Validation : Confirm regiochemistry using ¹H/¹³C NMR and HRMS, as demonstrated in analogous compounds .

Q. How can researchers characterize the regiochemical purity of this compound?

  • Methodological Answer : Regiochemical ambiguity in substituted pyrrolo[2,3-d]pyrimidines arises due to multiple reactive sites. To resolve this:
  • NMR Analysis : Use 2D NMR (COSY, HSQC) to assign proton and carbon signals. For example, the 7-cyclohexyl group will show distinct NOE correlations with adjacent protons in NOESY spectra .
  • X-ray Crystallography : If crystals are obtainable, this provides definitive proof of substitution patterns, as seen in related structures .
  • Comparative Chromatography : Compare retention times with known regioisomers using HPLC or TLC under standardized conditions .

Advanced Research Questions

Q. What strategies can mitigate low yields during the chlorination or hydroxylation steps in pyrrolo[2,3-d]pyrimidine synthesis?

  • Methodological Answer : Low yields often stem from side reactions (e.g., over-chlorination or oxidation). Solutions include:
  • Controlled Chlorination : Use POCl₃ with catalytic N,N-dimethylaniline to limit excessive chlorination, as shown in the synthesis of 4-chloro-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine .
  • Protection/Deprotection : Protect the 4-hydroxyl group early (e.g., as a silyl ether) to prevent oxidation during subsequent steps. Deprotect using tetrabutylammonium fluoride (TBAF) .
  • Optimized Solvent Systems : For hydroxylation, polar aprotic solvents (DMF, DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent degradation .

Q. How can contradictory kinase inhibition data for pyrrolo[2,3-d]pyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies in kinase inhibition (e.g., EGFR vs. CDK2 selectivity) often arise from substituent-dependent binding modes. To address this:
  • Structural Modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare the target compound’s interactions with kinase active sites. The cyclohexyl group may sterically hinder binding to smaller kinases like CDK2 .
  • Enzyme Assays : Use kinetic assays (e.g., ADP-Glo™) to measure IC₅₀ values under standardized conditions. For example, 4-chloro-5-ethyl derivatives show variable inhibition due to ethyl group flexibility .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., EGFR T790M) to test if the 5,6-dimethyl groups enhance resistance profiles .

Q. What computational methods predict the solubility and bioavailability of this compound?

  • Methodological Answer :
  • LogP Calculations : Use software like ACD/Labs Percepta to estimate partition coefficients. The cyclohexyl group increases hydrophobicity (LogP >3), suggesting poor aqueous solubility .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict membrane permeability. Methyl groups at 5/6 positions may reduce flexibility, enhancing passive diffusion .
  • In Silico ADMET : Platforms like SwissADME assess bioavailability. Polar surface area (PSA) >80 Ų indicates low blood-brain barrier penetration, common in pyrrolo-pyrimidines .

Q. How do steric effects from the 5,6-dimethyl and 7-cyclohexyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance can impede catalytic access to reactive sites. Strategies include:
  • Buchwald-Hartwig Amination : Use bulky ligands (XPhos) to facilitate C–N coupling at the 2-position, as demonstrated in N4-phenylsubstituted derivatives .
  • Sonogashira Coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and copper iodide to couple terminal alkynes at the 5-position, despite methyl group hindrance .
  • Microwave-Assisted Synthesis : Enhance reaction rates and reduce steric limitations via microwave irradiation, as used in multicomponent reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

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